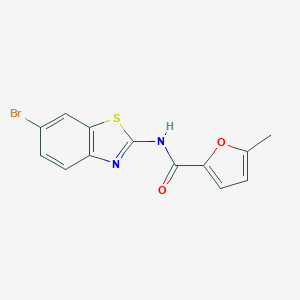![molecular formula C19H14BrNO5 B214158 methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate](/img/structure/B214158.png)
methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate, also known as BOC-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid lysine and is often used in the synthesis of peptides and proteins. In
Mechanism of Action
The mechanism of action of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH is not well understood. However, it is believed that the compound interacts with the amino acids and other molecules in proteins, causing changes in their structure and function. This can lead to the development of new drugs and therapies.
Biochemical and Physiological Effects:
methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH has been shown to have a number of biochemical and physiological effects. It has been shown to be effective in the synthesis of peptides and proteins, as well as in the development of new drugs and therapies. methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH has also been shown to interact with proteins and other molecules, causing changes in their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in lab experiments include its effectiveness in peptide and protein synthesis, as well as its ability to interact with proteins and other molecules. However, there are also limitations to using methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in lab experiments. These include the cost of the compound, as well as the difficulty of synthesizing it.
Future Directions
There are a number of future directions for the use of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in scientific research. One direction is the development of new drugs and therapies based on the compound. Another direction is the study of the structure and function of proteins and other molecules using methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH. Additionally, there is potential for the use of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in the development of new materials and technologies.
Synthesis Methods
The synthesis of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH involves several chemical reactions. The first step is the protection of the amino group of lysine with a BOC group. This is followed by the protection of the side chain amino group with a 4-methyltrityl (Mtt) group. The final step involves the introduction of a 4-bromo-3-oxo-2H-chromen-2-yl carbonyl group to the amino group of the lysine side chain. The resulting compound is methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH.
Scientific Research Applications
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH is widely used in scientific research, particularly in the field of peptide and protein synthesis. It is often used as a building block in the synthesis of peptides and proteins. methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH is also used in the development of new drugs and therapies. It is used to study the structure and function of proteins, as well as their interactions with other molecules.
properties
Product Name |
methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate |
|---|---|
Molecular Formula |
C19H14BrNO5 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
methyl 2-(4-bromo-N-(2-oxochromene-3-carbonyl)anilino)acetate |
InChI |
InChI=1S/C19H14BrNO5/c1-25-17(22)11-21(14-8-6-13(20)7-9-14)18(23)15-10-12-4-2-3-5-16(12)26-19(15)24/h2-10H,11H2,1H3 |
InChI Key |
VTGNRSPNYPQOSP-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B214075.png)
![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)
![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)

![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)


![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)
